
Boc-alpha-methyl-D-Propargylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-alpha-methyl-D-Propargylglycine (Boc-α-Me-D-PG) is an amino acid derivative with a wide range of applications in organic chemistry and biochemistry. It is a synthetic amino acid that is used for the synthesis of peptides, proteins, and other organic compounds. Boc-α-Me-D-PG has been studied extensively for its use in the synthesis of peptides and proteins, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Boc-α-Me-D-PG has a wide range of applications in the scientific research field. It is used in the synthesis of peptides and proteins, as well as in the study of enzyme-substrate interactions. Boc-α-Me-D-PG can also be used to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
Boc-α-Me-D-PG is an amino acid derivative that acts as a substrate for enzymes. It is a substrate for peptidyl transferase, an enzyme involved in the synthesis of proteins. Boc-α-Me-D-PG is also a substrate for other enzymes involved in the synthesis of proteins, such as endopeptidases and exopeptidases.
Biochemical and Physiological Effects
Boc-α-Me-D-PG has been studied for its biochemical and physiological effects. Studies have shown that Boc-α-Me-D-PG can interact with enzymes to modulate their activity and can also affect the structure and function of proteins. In addition, Boc-α-Me-D-PG has been shown to have an effect on the immune system, and can activate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-α-Me-D-PG has several advantages for lab experiments. It is relatively simple to synthesize, and is also relatively inexpensive. Additionally, Boc-α-Me-D-PG is a substrate for several enzymes, making it useful for studying enzyme-substrate interactions. However, Boc-α-Me-D-PG can be toxic if not handled properly, and it can also interfere with the activity of enzymes if not used in the correct concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Boc-α-Me-D-PG. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done on the structure and function of proteins that interact with Boc-α-Me-D-PG. Additionally, further research could be done on the potential applications of Boc-α-Me-D-PG in drug design and development. Finally, further research could be done on the potential toxicity of Boc-α-Me-D-PG and how to minimize its toxicity.
Synthesemethoden
Boc-α-Me-D-PG is synthesized by a reaction between Boc-α-methyl-D-alanine and propargylglycine in the presence of a base and a catalyst. The reaction is usually carried out in aqueous solution at room temperature. The reaction yields Boc-α-Me-D-PG in a high yield and is relatively simple to perform.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEALENIKHQU-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

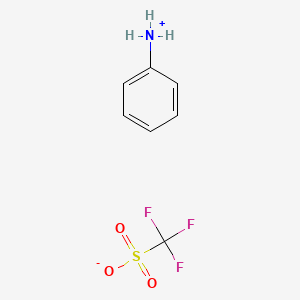
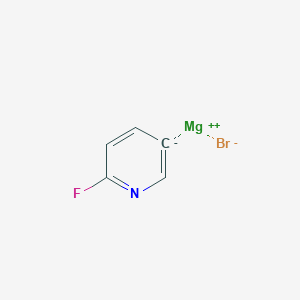

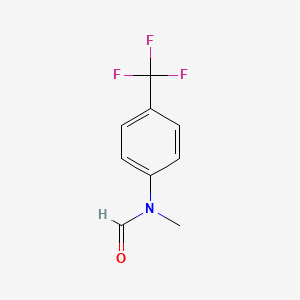
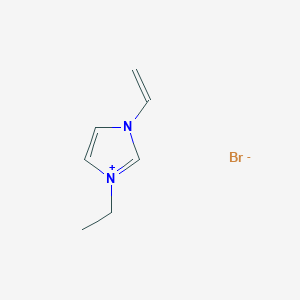
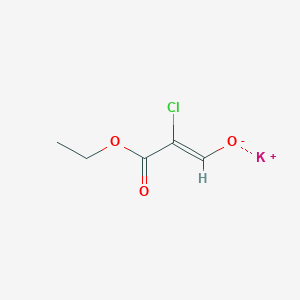

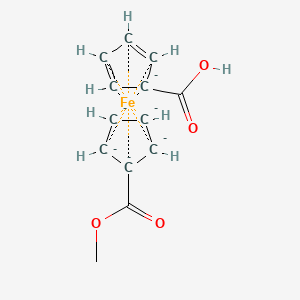

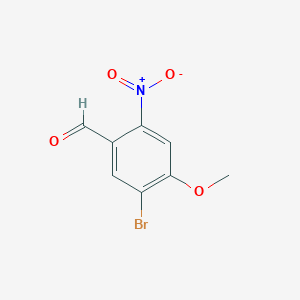

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)
